2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-iodo-5-methyl-1H-pyrazole with acetonitrile. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents, organolithium compounds, and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation.
Cyclization Reactions: Catalysts such as acids or bases, and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while reduction reactions can produce amines .
Scientific Research Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-1-methyl-1H-pyrazol-5-yl)butanoic acid: Similar in structure but with a butanoic acid group instead of an acetonitrile group.
4-Iodo-5-methyl-1H-pyrazole: The parent compound without the acetonitrile group.
Uniqueness
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the iodine and acetonitrile groups, which can participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMDQHKKSBTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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